2,4-Quinolinedicarboxylic acid
Overview
Description
2,4-Quinolinedicarboxylic acid is a chemical compound with the molecular formula C11H7NO4 . It is a derivative of quinoline, a class of compounds that have been used in medicinal chemistry due to their broad spectrum of bioactivity .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,4-Quinolinedicarboxylic acid, has been the subject of various studies . For instance, one study discussed the design, synthesis, and characterization of various analogs of the quinolin-2-one nucleus . Another study mentioned the synthesis of 2′-Methoxy-8,8′-Dimethyl- [2,3′-Biquinoline]-4-Carboxylic Acid .Molecular Structure Analysis
The molecular structure of 2,4-Quinolinedicarboxylic acid consists of a benzene ring fused with an N-heterocyclic pyridine . The average mass of the molecule is 217.178 Da, and the monoisotopic mass is 217.037506 Da .Scientific Research Applications
Application in Coordination Chemistry
Scientific Field
The research was conducted in the field of Coordination Chemistry .
Summary of the Application
Quinoline-2,4-dicarboxylic acid was used to create a series of novel 3D coordination polymers . These polymers were assembled from selected lanthanide ions (Ln (III) = Nd, Eu, Tb, and Er) and a non-explored quinoline-2,4-dicarboxylate building block .
Methods of Application
The coordination polymers were prepared under hydrothermal conditions at temperatures of 100, 120, and 150 °C . An increase in synthesis temperature resulted in structural transformations and the formation of more hydrated compounds .
Results or Outcomes
The metal complexes were characterized by elemental analysis, single-crystal and powder X-ray diffraction methods, thermal analysis (TG-DSC), ATR/FTIR, UV/Vis, and luminescence spectroscopy . The structural variety of three-dimensional coordination polymers can be ascribed to the temperature effect, which enforces the diversity of quinoline-2,4-dicarboxylate ligand denticity and conformation . The luminescence features of complexes, quantum yield, and luminescent lifetimes were measured and analyzed .
Application in Optoelectronics
Scientific Field
The research was conducted in the field of Optoelectronics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
quinoline-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGZDTDZZDLVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277539 | |
Record name | Quinoline-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Quinolinedicarboxylic acid | |
CAS RN |
5323-57-9 | |
Record name | 2,4-Quinolinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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